molecular formula C24H22N2O4S B3633971 3,5-dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide

3,5-dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide

Cat. No.: B3633971
M. Wt: 434.5 g/mol
InChI Key: BJBMUJNQXGITMX-UHFFFAOYSA-N
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Description

3,5-dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide is a complex organic compound with potential applications in various fields of scientific research. This compound features a benzofuran core, which is a fused ring system consisting of a benzene ring and a furan ring. The presence of multiple functional groups, including a carboxamide, sulfonamide, and methyl groups, contributes to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide typically involves multi-step organic reactions. One common approach is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and tolerant of various functional groups, making it suitable for synthesizing complex molecules like this compound.

Industrial Production Methods

Industrial production of this compound may involve optimizing the synthetic route to enhance yield and reduce costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent-free reactions and recyclable catalysts, can improve the sustainability of the production process .

Chemical Reactions Analysis

Types of Reactions

3,5-dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and catalyst, are optimized based on the desired transformation .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions can produce amines. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups .

Scientific Research Applications

3,5-dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 3,5-dimethyl-N-{4-[methyl(phenyl)sulfamoyl]phenyl}-1-benzofuran-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of an enzyme, inhibiting its activity, or interact with a receptor to modulate its signaling pathway. The exact mechanism depends on the specific application and target molecule .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of this compound lies in its combination of functional groups and the benzofuran core, which confer specific chemical properties and reactivity. This makes it a valuable compound for various scientific research applications .

Properties

IUPAC Name

3,5-dimethyl-N-[4-[methyl(phenyl)sulfamoyl]phenyl]-1-benzofuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22N2O4S/c1-16-9-14-22-21(15-16)17(2)23(30-22)24(27)25-18-10-12-20(13-11-18)31(28,29)26(3)19-7-5-4-6-8-19/h4-15H,1-3H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJBMUJNQXGITMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)OC(=C2C)C(=O)NC3=CC=C(C=C3)S(=O)(=O)N(C)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

434.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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